molecular formula C17H17N3O4 B3862887 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3862887
M. Wt: 327.33 g/mol
InChI Key: MPAGZWACVAUHRI-WOJGMQOQSA-N
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Description

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is an organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of methoxybenzylidene and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation reaction between 4-methoxybenzaldehyde and hydrazine hydrate, followed by the reaction with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

Uniqueness

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-14-8-6-12(7-9-14)11-18-20-17(22)16(21)19-13-4-3-5-15(10-13)24-2/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAGZWACVAUHRI-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 5
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 6
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

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